(S)-2-(Isopropylamino)-4-methylpentanoic acid
Overview
Description
-(S)-2-(Isopropylamino)-4-methylpentanoic acid (also known as S-2-IPMPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning that it has two stereoisomers, one of which is the (S)-enantiomer. S-2-IPMPA is a chiral molecule with a molecular weight of 172.2 g/mol and a melting point of 64-66 °C. The compound has been studied for its potential applications in drug design and development, as well as in the fields of biochemistry and physiology.
Scientific Research Applications
- Research : Scientists investigate its impact on neurotransmitter receptors, such as GABA (gamma-aminobutyric acid) and glutamate receptors. Understanding its effects can lead to novel therapies for neurological disorders like epilepsy, anxiety, and depression .
- Research : Researchers explore its potential as a regulator of lipid metabolism and appetite control. It may offer insights into obesity management and metabolic syndrome .
- Research : Investigations focus on its impact on blood pressure regulation, vascular tone, and endothelial function. It could contribute to drug development for hypertension and heart disease .
- Research : Scientists study its effects on tumor proliferation, apoptosis, and angiogenesis. Targeting this compound could lead to innovative cancer treatments .
- Research : By incorporating it into enzymes, they enhance catalytic activity, stability, and substrate specificity. Applications include biocatalytic synthesis and green chemistry .
- Research : Scientists investigate its use in drug delivery systems, tissue engineering, and wound healing. Its biocompatibility and controlled release properties are promising .
Neurotransmission and Neuroprotection
Metabolic Disorders and Obesity
Cardiovascular Health
Cancer Therapy
Biocatalysis and Enzyme Engineering
Biomaterials and Drug Delivery
properties
IUPAC Name |
(2S)-4-methyl-2-(propan-2-ylamino)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-6(2)5-8(9(11)12)10-7(3)4/h6-8,10H,5H2,1-4H3,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXMKYASGYNXBO-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Isopropylamino)-4-methylpentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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